molecular formula C12H15NO2 B2789283 N-(4-formylphenyl)pentanamide CAS No. 127478-95-9

N-(4-formylphenyl)pentanamide

Cat. No.: B2789283
CAS No.: 127478-95-9
M. Wt: 205.257
InChI Key: CFLUPENGKRJKFY-UHFFFAOYSA-N
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Description

N-(4-formylphenyl)pentanamide is a chemical compound with the CAS Number: 127478-95-9 . It has a molecular weight of 205.26 . The IUPAC name for this compound is this compound . It is stored at a temperature of -10 degrees .


Synthesis Analysis

During research on the synthesis of biologically active compounds with a carbamate moiety, the possible synthesis of novel N-arylcarbamates from 4-formylphenyl-N-phenylcarbamate (aldehyde I) was studied . The reaction of hydroxy-substituted benzaldehydes with phenylisocyanate is known to take various pathways depending on the mutual location of the hydroxy and aldehyde groups on the benzene ring .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO2/c1-2-3-4-12(15)13-11-7-5-10(9-14)6-8-11/h5-9H,2-4H2,1H3,(H,13,15) .


Chemical Reactions Analysis

Novel phenylcarbamates with isoxazole, nitrofuran, thiosemicarbazone, isonicotinoylhydrazide, and pyridine moieties were synthesized by [3+2]-cycloaddition and condensation reactions of 4-formylphenyl-N-phenylcarbamate .


Physical and Chemical Properties Analysis

This compound is a powder . It is shipped at a temperature of Ice Pack .

Safety and Hazards

The safety information for N-(4-formylphenyl)pentanamide includes several hazard statements: H312, H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

N-(4-formylphenyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-3-4-12(15)13-11-7-5-10(9-14)6-8-11/h5-9H,2-4H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLUPENGKRJKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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